molecular formula C10H6Cl2N2O2 B1293016 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride CAS No. 1119450-88-2

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride

Cat. No.: B1293016
CAS No.: 1119450-88-2
M. Wt: 257.07 g/mol
InChI Key: DJELKBITKMTWRU-UHFFFAOYSA-N
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Description

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride is a useful research compound. Its molecular formula is C10H6Cl2N2O2 and its molecular weight is 257.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antibacterial Activities : A study by Singh (2012) detailed the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives via reactions between benzoyl chloride and chloro, nitro benzoyl chloride with oxasemicarbazide. These compounds were evaluated for their antibacterial activities against both gram-positive and gram-negative bacteria, showcasing the compound's potential in antimicrobial drug development (Singh, 2012).

  • Anticancer Activities : Ravinaik et al. (2021) synthesized a series of benzamides starting from substituted benzoyl chlorides and evaluated them for anticancer activity against various cancer cell lines. Some derivatives exhibited higher activity than the reference drug, etoposide, highlighting the potential of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride in cancer research (Ravinaik et al., 2021).

Chemical Synthesis and Material Science Applications

  • Ring-fission and C–C Bond Cleavage : Jäger et al. (2002) explored reactions leading to the ring fission of the oxadiazole system, providing insights into chemical reaction mechanisms and potential applications in synthetic chemistry (Jäger et al., 2002).

  • Stereoselective Synthesis : Yu et al. (2003) reported a novel procedure for the stereoselective synthesis of a specific 1,2,4-oxadiazole derivative, showcasing the utility of benzoyl chloride in creating complex molecules with potential applications in drug design and organic chemistry (Yu et al., 2003).

  • Photo-luminescent Properties : Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives with cholesteric and nematic/smectic A mesophases, which exhibited strong blue fluorescence emission. This suggests potential applications in optoelectronic devices and materials science (Han et al., 2010).

Safety and Hazards

The compound is classified as a combustible solid . It is also classified as Eye Irritant 2 and Skin Irritant 2 . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and not eating, drinking, or smoking when using this product .

Mechanism of Action

Target of Action

It has been used as a building block in the synthesis of imatinib, an anticancer agent , suggesting potential targets could be related to cancer pathways.

Mode of Action

It’s known to be used as an atom transfer radical polymerization (ATRP) initiator in the growth of polyacrylamide (PAAm) brushes from silicon wafers . This suggests that it may interact with its targets through radical polymerization.

Biochemical Pathways

As it’s used in the synthesis of imatinib , it might be involved in pathways related to cancer treatment, such as the BCR-ABL pathway.

Result of Action

Its use in the synthesis of imatinib suggests it may have a role in inhibiting cancer cell proliferation.

Properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-5-8-13-10(14-16-8)7-3-1-6(2-4-7)9(12)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJELKBITKMTWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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